molecular formula C13H9F6NO2S2 B345405 {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine CAS No. 661471-64-3

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine

Cat. No.: B345405
CAS No.: 661471-64-3
M. Wt: 389.3g/mol
InChI Key: MDBJBCUYFNRNJG-UHFFFAOYSA-N
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Description

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is a complex organic compound characterized by the presence of trifluoromethyl groups, a sulfonyl group, and a thienylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and 2-thienylmethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is reacted with 2-thienylmethylamine in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

    Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with larger reactors and more efficient purification techniques, such as continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The trifluoromethyl groups and the sulfonyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the amine, facilitating nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to proteins and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The thienylmethylamine moiety allows for additional interactions with aromatic and heteroaromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl sulfonamide
  • 2-Thienylmethylamine derivatives

Uniqueness

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is unique due to the combination of trifluoromethyl groups, a sulfonyl group, and a thienylmethylamine moiety. This combination imparts distinct chemical properties, such as high metabolic stability, strong binding affinity, and versatile reactivity, which are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound {[3,5-bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine , also known by its CAS number 661471-64-3 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of cancer research, and presents relevant data from various studies.

Chemical Structure and Properties

  • Molecular Formula : C13H9F6NO2S2
  • Molecular Weight : 363.34 g/mol
  • Key Functional Groups : Sulfonamide, trifluoromethyl groups

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-cancer properties. Specifically, the presence of the sulfonyl group and trifluoromethyl moieties is often associated with enhanced pharmacological effects.

In Vitro Studies

  • Anti-Cancer Activity :
    • A study investigated the effects of related compounds on liver cancer cell lines (HepG2 and Hep3B). The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in a concentration-dependent manner. The mechanism involved the modulation of the STAT3 signaling pathway , which is crucial in tumor growth regulation .
    • Concentrations ranging from 1 µM to 10.8 µM were tested over periods up to 72 hours , showing a marked decrease in colony formation and cell viability .
  • Mechanism of Action :
    • The compound was found to enhance the expression and DNA binding activity of HNF 4α , a transcription factor involved in cellular proliferation and differentiation. This interaction is critical as it leads to the inhibition of the STAT3 pathway, further supporting its anti-cancer potential .

In Vivo Studies

  • In animal models, administration of the compound at a dose of 5 mg/kg resulted in significant inhibition of liver tumor growth, corroborating the in vitro findings. The study highlighted that silencing HNF 4α abolished the compound's inhibitory effects on cell growth, indicating a direct relationship between HNF 4α activation and anti-cancer efficacy .

Data Table: Summary of Biological Activities

Study TypeCell LineConcentration RangeKey FindingsMechanism
In VitroHepG21 µM - 10.8 µMInhibition of proliferation; apoptosisActivation of HNF 4α; inhibition of STAT3
In VitroHep3B1 µM - 10.8 µMReduced colony formationActivation of HNF 4α; inhibition of STAT3
In VivoMouse Model5 mg/kgTumor growth inhibitionActivation of HNF 4α; inhibition of STAT3

Case Studies

  • Case Study on Liver Cancer :
    • A comprehensive study conducted on liver cancer models demonstrated that treatment with related compounds resulted in reduced tumor size and improved survival rates. The underlying mechanism was linked to the modulation of key signaling pathways involved in cancer progression.
  • Comparative Analysis with Other Compounds :
    • Comparative studies showed that compounds with similar sulfonamide structures exhibited varying degrees of activity against different cancer types, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO2S2/c14-12(15,16)8-4-9(13(17,18)19)6-11(5-8)24(21,22)20-7-10-2-1-3-23-10/h1-6,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBJBCUYFNRNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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